7-Methylpterin
Overview
Description
7-Methylpterin is a heterocyclic compound belonging to the pterin family. Pterins are a class of compounds that play significant roles in biological systems, particularly in the metabolism of folates and biopterins. These compounds are characterized by a pteridine ring system, which is a fusion of pyrazine and pyrimidine rings. This compound, specifically, has a methyl group attached to the seventh position of the pteridine ring, which distinguishes it from other pterins.
Scientific Research Applications
7-Methylpterin has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pterin derivatives, which are used in studying enzyme mechanisms and developing inhibitors.
Biology: It is involved in the study of metabolic pathways, particularly those related to folate and biopterin metabolism.
Medicine: this compound derivatives are explored for their potential therapeutic effects, including as inhibitors of enzymes like nitric oxide synthase and methionine synthase
Industry: It is used in the production of fluorescent dyes and as a precursor for various pharmaceuticals.
Mechanism of Action
Future Directions
Pterins, including 7-Methylpterin, hold significant importance given their biological relevance, as well as the numerous pterin-based inhibitors developed for targeting various biological targets . The discovery of new pterin analogs gives rise to a vast array of potential drug candidates . Therefore, future research may focus on the development of new synthesis methods and the exploration of new pterin-based drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpterin can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reduction of [2-amino-5-(p-chlorophenylazo)-6-hydroxypyrimidin-4-yl(methyl)amino]acetaldehyde can yield this compound . Another method involves the reduction of corresponding 5-nitro-pyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 7-Methylpterin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydropterin derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pterins, dihydropterins, and carboxylated derivatives, which can have significant biological and chemical properties .
Comparison with Similar Compounds
Folate: A pterin derivative involved in DNA synthesis and repair.
Biopterin: Another pterin derivative that acts as a cofactor for hydroxylase enzymes.
7-Carboxymethyl-pterin: A derivative with a carboxymethyl group at the seventh position, used as a medicinal chemistry building block.
Uniqueness: 7-Methylpterin is unique due to its specific methylation at the seventh position, which imparts distinct chemical and biological properties. This methylation can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-7-methyl-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2H,1H3,(H3,8,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUYCAHGIFPOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=O)NC(=NC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156508 | |
Record name | 7-Methylpterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-58-9 | |
Record name | 7-Methylpterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methylpterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methylpterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHYLPTERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIA7M20N75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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